molecular formula C14H9ClF3NO4S B12599171 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide CAS No. 634186-47-3

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide

Cat. No.: B12599171
CAS No.: 634186-47-3
M. Wt: 379.7 g/mol
InChI Key: CEGDXWCPUFJDJX-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide (hereafter referred to as Compound A) is a salicylanilide derivative characterized by:

  • Core structure: A salicylic acid moiety with a 5-chloro substituent and an anilide group substituted with a 4-(trifluoromethyl)sulfonylphenyl chain.
  • Molecular formula: C₁₄H₉ClF₃NO₃S (molecular weight: 363.74 g/mol).
  • Key properties: Melting point of 222–223°C , confirmed via NMR and MS analyses.

Compound A exhibits dual biological activity, including antimicrobial effects (e.g., against Staphylococcus aureus and Mycobacterium tuberculosis) and cytotoxicity against cancer cell lines (e.g., THP-1 monocytic leukemia cells) . Its activity is attributed to the trifluoromethylsulfonyl group, which enhances lipophilicity and target binding .

Properties

CAS No.

634186-47-3

Molecular Formula

C14H9ClF3NO4S

Molecular Weight

379.7 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[4-(trifluoromethylsulfonyl)phenyl]benzamide

InChI

InChI=1S/C14H9ClF3NO4S/c15-8-1-6-12(20)11(7-8)13(21)19-9-2-4-10(5-3-9)24(22,23)14(16,17)18/h1-7,20H,(H,19,21)

InChI Key

CEGDXWCPUFJDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation to introduce the chloro group, followed by hydroxylation and subsequent sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethylsulfonyl group is particularly important for enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Substituents

Compound Structural Features Key Substituents/Linkers
Compound A Salicylanilide core with 5-Cl and 4-CF₃SO₂-phenyl Trifluoromethylsulfonyl group
3e Diamide with thiabutyl linker 4-(Methylsulfanyl)butyl chain between salicyl and anilide
3f Diamide with isobutyl linker 4-Methylpentyl chain
3c Diamide with isopropyl linker 3-Methylbutyl chain
5-Cl-4'-CF₃-SAL Simple salicylanilide without linker Direct CF₃ substitution on anilide
Antimicrobial Activity (MIC Values)
Compound S. aureus (µM) E. faecalis (µM) M. tuberculosis (µM) D. piger (µM)
Compound A N/A N/A N/A 30 (complete inhibition)
3e 0.070–8.95 4.66–35.8 35.8 N/A
3f 0.070–8.95 4.66–35.8 18.7 N/A
3c 0.070–8.95 35.8 Inactive N/A
Ampicillin 0.015–0.03 0.12–0.25 N/A N/A
  • Key findings :
    • Compounds with bulky/lipophilic linkers (e.g., 3e, 3f) show broader-spectrum activity due to enhanced membrane penetration .
    • Compound A’s trifluoromethylsulfonyl group confers potent activity against sulfate-reducing bacteria (D. piger) but lacks data against mycobacteria .
Cytotoxicity (IC₅₀ Against THP-1 Cells)
Compound IC₅₀ (µM)
Compound A Not reported
3e 1.4–10
3f 1.4–10
3c >10
  • Trend : Increased lipophilicity correlates with higher cytotoxicity. 3e and 3f, despite strong antimicrobial activity, show significant toxicity, limiting therapeutic utility .

Lipophilicity and ADMET Properties

Compound logP (Experimental) Water Solubility Metabolic Stability
Compound A 3.8 (predicted) Low Moderate
3e 4.2 Very low Poor
3f 4.5 Very low Poor

Mechanistic Insights

  • Cytotoxicity : Linked to mitochondrial dysfunction and ROS generation in cancer cells .

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